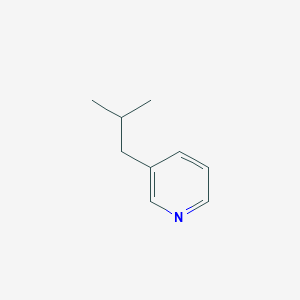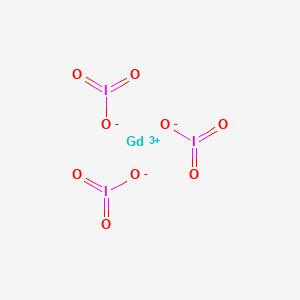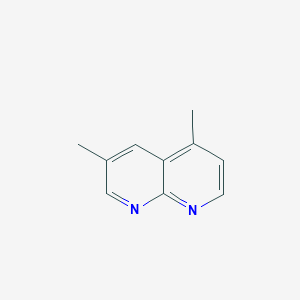
3,5-Dimethyl-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DMAP or 4-dimethylaminopyridine.
作用機序
The mechanism of action of 3,5-dimethyl-1,8-naphthyridine as a catalyst is based on its ability to activate nucleophiles and electrophiles. This activation results in the formation of new chemical bonds, which leads to the desired product formation.
生化学的および生理学的効果
3,5-Dimethyl-1,8-naphthyridine has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer.
実験室実験の利点と制限
The advantages of using 3,5-dimethyl-1,8-naphthyridine as a catalyst in lab experiments include its high reactivity, low toxicity, and ease of handling. However, one of the limitations of using this compound is its relatively high cost.
将来の方向性
There are several potential future directions for research on 3,5-dimethyl-1,8-naphthyridine. One of the most promising areas of research is the development of new catalytic applications for this compound. Additionally, further studies are needed to explore the potential biochemical and physiological effects of this compound, as well as its potential applications in the treatment of various diseases.
In conclusion, 3,5-Dimethyl-1,8-naphthyridine is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. While this compound is primarily used as a catalyst in organic chemistry, it may also have potential applications in the treatment of various diseases. Further research is needed to explore these potential applications and to develop new catalytic applications for this compound.
合成法
The most commonly used method for synthesizing 3,5-dimethyl-1,8-naphthyridine is through the reaction of 2,6-dimethylpyridine with formaldehyde. This reaction yields 3,5-dimethyl-1,8-naphthyridine as a white crystalline solid.
科学的研究の応用
3,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of organic chemistry, where it is used as a catalyst in various chemical reactions.
特性
CAS番号 |
14757-46-1 |
|---|---|
製品名 |
3,5-Dimethyl-1,8-naphthyridine |
分子式 |
C10H10N2 |
分子量 |
158.2 g/mol |
IUPAC名 |
3,5-dimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C10H10N2/c1-7-5-9-8(2)3-4-11-10(9)12-6-7/h3-6H,1-2H3 |
InChIキー |
HFPDQUIBEVLCNW-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
正規SMILES |
CC1=C2C=C(C=NC2=NC=C1)C |
同義語 |
3,5-Dimethyl-1,8-naphthyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



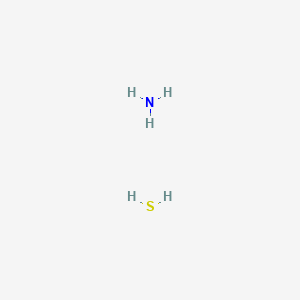
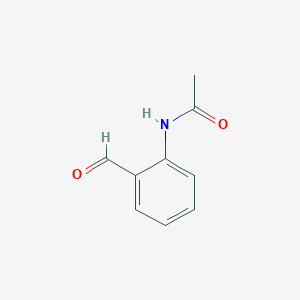
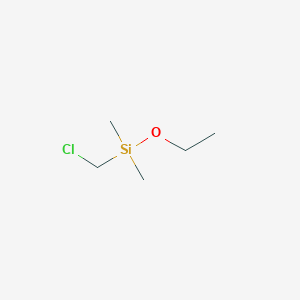
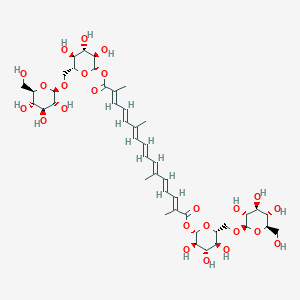
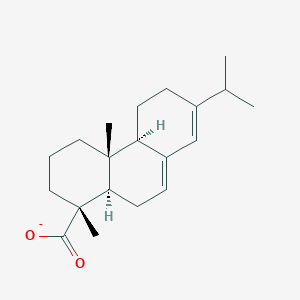
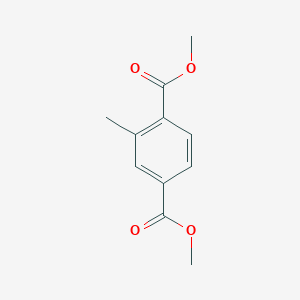
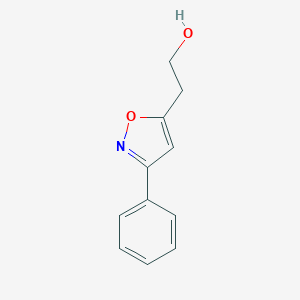
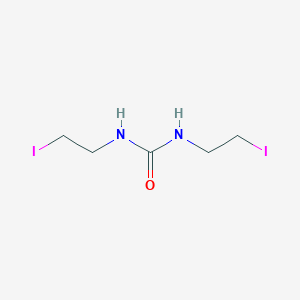
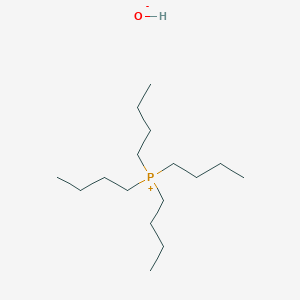
![Phosphine sulfide, [(methylthio)methyl]diphenyl-](/img/structure/B84228.png)
